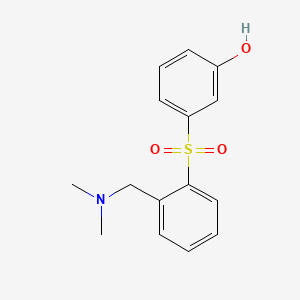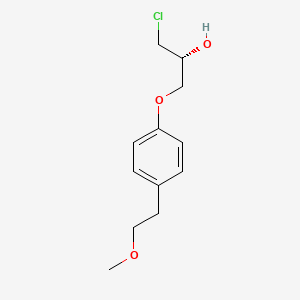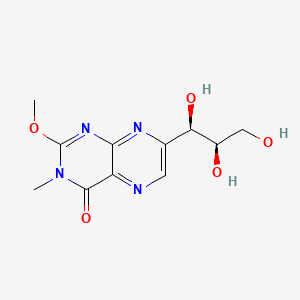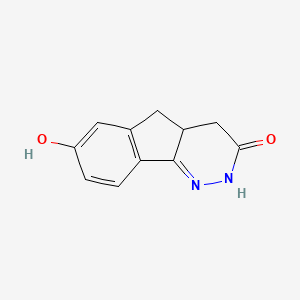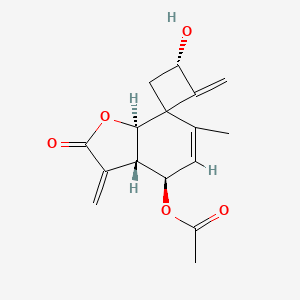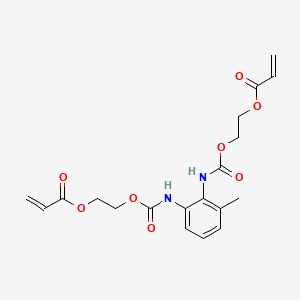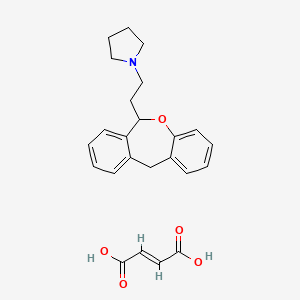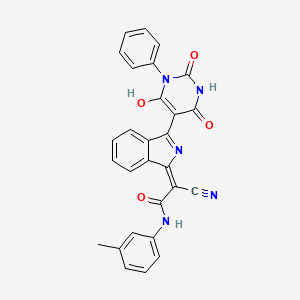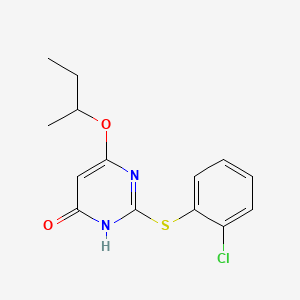
6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The presence of the butoxy group, chlorophenylsulfanyl moiety, and pyrimidinone core suggests potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a chlorophenylsulfanyl group is introduced to the pyrimidinone core.
Attachment of the Butoxy Group: The final step could involve the alkylation of the pyrimidinone core with a butoxy group under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidinone core or the chlorophenylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrimidinone core or the chlorophenylsulfanyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenylsulfanyl)-3H-pyrimidin-4-one: Lacks the butoxy group but shares the core structure.
6-sec-Butoxy-3H-pyrimidin-4-one: Lacks the chlorophenylsulfanyl group.
2-(Phenylsulfanyl)-3H-pyrimidin-4-one: Lacks the chloro substituent on the phenyl ring.
Uniqueness
6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is unique due to the combination of the butoxy group, chlorophenylsulfanyl moiety, and pyrimidinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
284681-68-1 |
|---|---|
Fórmula molecular |
C14H15ClN2O2S |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
4-butan-2-yloxy-2-(2-chlorophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-7-5-4-6-10(11)15/h4-9H,3H2,1-2H3,(H,16,17,18) |
Clave InChI |
DOFUBPSBMDJPNQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


